molecular formula C30H24N4O8S2 B070087 Kayaku Direct Scarlet B CAS No. 172305-00-9

Kayaku Direct Scarlet B

Cat. No.: B070087
CAS No.: 172305-00-9
M. Wt: 632.7 g/mol
InChI Key: WMHDECCBXCBXTB-UHFFFAOYSA-N
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Description

Kayaku Direct Scarlet B (CAS: 172305-00-9) is a direct dye primarily used in textile applications for coloring cotton, viscose, and other cellulose-based fibers. Direct dyes are water-soluble anionic compounds that bind to substrates via hydrogen bonding and van der Waals forces without requiring mordants . This compound belongs to the azo dye class, characterized by the presence of one or more azo (-N=N-) groups, which contribute to its vivid scarlet hue. The compound is produced by Nippon Kayaku Kabushiki Kaisha, a leading Japanese chemical manufacturer, and is available in purities ranging from 97% to 99% for industrial and research applications .

Key properties include:

  • Applications: Textile dyeing, paper coloring, and niche biomedical staining .
  • Safety profile: Emits toxic NOx and SOx upon thermal decomposition, consistent with azo dyes .

Properties

IUPAC Name

8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O8S2/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDQLHCSKAIOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)O)S(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N4O8S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863186
Record name 8-({4'-[(4-Ethoxyphenyl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-7-hydroxynaphthalene-1,3-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1265967-11-0, 3530-19-6
Record name Direct Red 37 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265967110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo Scarlet B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DIRECT RED 37 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9E7UBK8JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

Azo Group Reduction

The azo bond (–N=N–) in Kayaku Direct Scarlet B undergoes reductive cleavage under acidic or alkaline conditions with reducing agents like sodium dithionite (Na₂S₂O₄). This reaction produces aromatic amines, which are critical for understanding its environmental and toxicological behavior:

C32H26N4Na2O8S2+Na2S2O4Aromatic Amines+Byproducts\text{C}_{32}\text{H}_{26}\text{N}_4\text{Na}_2\text{O}_8\text{S}_2+\text{Na}_2\text{S}_2\text{O}_4\rightarrow \text{Aromatic Amines}+\text{Byproducts}

Key findings :

  • Reduction occurs at pH 3–11, with optimal efficiency in neutral conditions .

  • The reaction is temperature-dependent, accelerating at 60–80°C .

Acid-Base Interactions

The dye’s sulfonic acid groups (–SO₃⁻) and phenolic hydroxyl groups (–OH) participate in pH-dependent reactions:

Condition Behavior Application
pH < 3 Protonation of sulfonate groups reduces solubility, enhancing adsorption on cellulose fibers .Textile dyeing
pH 7–9 Stable ionic form ensures uniform dyeing of cotton and paper .Paper and leather processing
pH > 10 Partial hydrolysis of azo bonds, leading to color fading .Wastewater treatment

Metal Complexation

In leather tanning, this compound forms coordination complexes with chromium(III) ions, improving color fastness:

Dye SO3+Cr3+Dye Cr Complex\text{Dye SO}_3^-+\text{Cr}^{3+}\rightarrow \text{Dye Cr Complex}

Research insights :

  • Complexation increases thermal stability up to 200°C .

  • Optimal binding occurs at pH 4–5, common in chrome-tanning processes .

Photochemical Degradation

Exposure to UV light induces photolytic cleavage of the azo bond, leading to decolorization:

Parameter Effect
UV Intensity Higher intensity accelerates degradation .
Presence of TiO₂ Catalyzes breakdown via photocatalysis .
pH Neutral conditions favor stability; acidic/alkaline conditions promote degradation .

Interaction with Polylactic Acid (PLA)

The dye binds to PLA through hydrophobic and hydrogen-bonding interactions, as demonstrated in patent JP4346611B2 :

  • Dyeing Efficiency : 70–95% adsorption at 90–110°C .

  • Color Fastness : Superior to polyester due to PLA’s amorphous structure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Manufacturer Key Substituents/Features Application Notes
Kayaku Direct Scarlet B 172305-00-9 Nippon Kayaku Azo chromophore, sulfonic acid groups High solubility in water; used for textiles
C.I. Direct Red 39 6358-29-8 Multiple 1,3-naphthalenedisulfonic acid backbone Used in leather and paper dyeing
Kayaku Direct Scarlet 3B 6358-29-8* Nippon Kayaku Similar to C.I. Direct Red 39 Synonym for C.I. Direct Red 39
Mitsui Direct Scarlet 3BX N/A Mitsui Chemicals Proprietary azo-sulfonate formulation Comparable fastness; lower cost variant
Kayaku Direct Scarlet 4B S N/A Nippon Kayaku Additional sulfonic groups vs. Scarlet B Enhanced brightness for specialty textiles

Note: CAS 6358-29-8 is shared by C.I. Direct Red 39 and Kayaku Direct Scarlet 3B, suggesting these are identical compounds marketed under different trade names .

Key Differences

Chemical Stability: this compound and 4B S exhibit higher solubility due to extra sulfonic acid groups compared to Mitsui Direct Scarlet 3BX, which may aggregate in hard water .

Performance in Textile Dyeing :

  • Color Fastness : this compound and 4B S show superior lightfastness compared to Mitsui 3BX, attributed to steric hindrance from bulkier substituents .
  • Dyeing Conditions : Scarlet B operates optimally at 90–95°C with sodium sulfate as a leveling agent, while Mitsui 3BX requires lower temperatures (70–80°C), reducing energy costs .

Toxicity and Environmental Impact: All azo dyes in this category release carcinogenic aromatic amines upon reductive cleavage. This compound’s safety data sheet emphasizes stricter handling protocols compared to Mitsui 3BX, reflecting higher purity (99% vs. 97%) .

Table 2: Commercial and Regulatory Comparison

Parameter This compound C.I. Direct Red 39 Mitsui Direct Scarlet 3BX
Purity 99% 95–98% 97%
Regulatory Status Compliant with REACH Banned in EU* REACH compliant
Price (USD/kg) $120–150 $80–100 $70–90
Primary Market Japan, EU Asia, Africa Global

Research Findings and Industry Trends

  • Synthesis Complexity : this compound’s synthesis involves a four-step diazo-coupling process, resulting in higher production costs compared to Mitsui’s three-step method .
  • Emerging Alternatives : Bio-based direct dyes (e.g., fungal pigments) are gaining traction, though their color intensity remains inferior to synthetic azo dyes like Scarlet B .
  • Patent Activity : Nippon Kayaku holds multiple patents for dye stabilization techniques, ensuring market dominance despite competition from Mitsui and Chinese manufacturers .

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